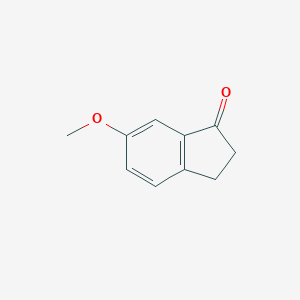

6-Methoxy-1-indanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338231. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGDLLGKMWVCPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318971 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-25-1 | |

| Record name | 6-Methoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13623-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxy-1-indanone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-indanone is a chemical compound belonging to the indanone class, a group of bicyclic aromatic ketones. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and natural products. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological activities of this compound, tailored for a technical audience in research and development.

Chemical Properties and Structure

This compound is a white to light yellow crystalline powder. Its chemical structure consists of a benzene (B151609) ring fused to a five-membered ring containing a ketone and a methoxy (B1213986) group substitution on the aromatic ring.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 6-methoxy-2,3-dihydroinden-1-one[1] |

| CAS Number | 13623-25-1[1] |

| SMILES | COc1ccc2CCC(=O)c2c1 |

| InChI | 1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂[1] |

| Molecular Weight | 162.19 g/mol |

| Melting Point | 105-109 °C |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and methanol (B129727). |

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid.[2] This reaction involves the cyclization of the acyl chain onto the aromatic ring in the presence of a strong acid catalyst.

Materials:

-

3-(4-methoxyphenyl)propionic acid

-

Trifluoromethanesulfonic acid (or Polyphosphoric acid)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) (for elution)

Procedure:

-

In a clean, dry reaction vessel, dissolve 3-(4-methoxyphenyl)propionic acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (3 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Further purification can be achieved by recrystallization from methanol or sublimation under high vacuum.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene (B1212753) groups of the five-membered ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the two methylene carbons.[3][4]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the region of 1680-1700 cm⁻¹.[5] Additional bands corresponding to C-H and C-O stretching and aromatic C=C bending will also be present.

Biological Activity and Signaling Pathways

Derivatives of the indanone scaffold have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical class.

Anticancer Activity

Indanone derivatives have demonstrated notable anticancer properties.[6] Mechanistic studies suggest that their mode of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. One of the key signaling pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a crucial regulator of cellular processes like inflammation, immunity, and cell survival.[6] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain indanone derivatives have been shown to downregulate the expression of key components of this pathway, such as NF-κB p65 and the anti-apoptotic protein Bcl-2, thereby inhibiting tumor growth.[6]

Furthermore, some indanones act as tubulin polymerization inhibitors.[7][8] By binding to tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

α1-Adrenoceptor Antagonism

Certain indanone derivatives have been identified as α1-adrenoceptor antagonists.[9] Alpha-1 adrenergic receptors are G protein-coupled receptors that are involved in the sympathetic nervous system and mediate smooth muscle contraction. By blocking these receptors, particularly in blood vessels and the prostate, these antagonists can lead to vasodilation (lowering blood pressure) and relaxation of the bladder neck and prostate smooth muscle, which is beneficial in treating conditions like hypertension and benign prostatic hyperplasia.[9]

Experimental Workflow Visualization

The synthesis and purification of this compound can be visualized as a streamlined workflow.

Conclusion

This compound is a valuable building block in organic synthesis and a key intermediate for the development of potentially therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with the indanone scaffold make it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further exploration of its derivatives and their mechanisms of action could lead to the development of novel treatments for a variety of diseases.

References

- 1. This compound | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13623-25-1 | Benchchem [benchchem.com]

- 3. 6-Methoxy-1H-indanone(13623-25-1) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 6-Methoxy-1H-indanone(13623-25-1) IR Spectrum [chemicalbook.com]

- 6. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. staff.cimap.res.in [staff.cimap.res.in]

- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-Methoxy-1-indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Methoxy-1-indanone, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical properties, experimental protocols for its synthesis, and explores its potential biological activities and associated signaling pathways.

Core Chemical Data

This compound, a substituted indanone, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its fundamental chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 13623-25-1[1][2][3] |

| Molecular Formula | C₁₀H₁₀O₂[2][3] |

| Molecular Weight | 162.19 g/mol [2][3] |

| Appearance | White to yellow crystalline powder |

| Melting Point | 105-109 °C[3] |

| Purity | Typically ≥97% |

Synthesis of this compound: Experimental Protocol

The primary synthetic route to this compound is through the intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This method is widely employed for the preparation of 1-indanones.[4][5][6]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Objective: To synthesize this compound from 3-(3-methoxyphenyl)propanoic acid.

Materials:

-

3-(3-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)[4]

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 3-(3-methoxyphenyl)propanoic acid.

-

Cool the flask in an ice bath.

-

Slowly add polyphosphoric acid to the flask with vigorous stirring. The amount of PPA can be adjusted to control the regioselectivity of the reaction.[4]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to ensure completion, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][7] While direct studies on this compound are limited, the activities of its derivatives suggest potential therapeutic applications.

Pharmaceutical Intermediate for Donepezil

This compound is a precursor to 5,6-dimethoxy-1-indanone, a key intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[7]

Potential as an Adenosine (B11128) Receptor Antagonist

Derivatives of this compound, specifically methoxy-substituted 2-benzylidene-1-indanones, have been identified as potent antagonists of the A1 and/or A2A adenosine receptors.[8] This suggests that this compound could serve as a scaffold for the development of novel therapeutics targeting these receptors, which are implicated in various neurological and cardiovascular conditions.

Caption: Potential antagonism of A1/A2A adenosine receptors by this compound derivatives.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory properties of various indanone derivatives suggest a potential role for this compound in modulating key inflammatory signaling pathways. While direct evidence is pending, related compounds have been shown to impact the NF-κB and Nrf2 pathways.

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[9][10][11] Some indanone derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[1] This suggests a potential mechanism by which this compound derivatives could exert anti-inflammatory effects.

Caption: Potential inhibition of the NF-κB signaling pathway by indanone derivatives.

Nrf2 Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[3][12][13] Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative stress, which is often associated with inflammation.[14][15] Some compounds with anti-inflammatory properties have been shown to activate the Nrf2 pathway.[16] This represents another potential avenue through which this compound derivatives may exert beneficial effects.

Caption: Potential activation of the Nrf2 antioxidant response pathway by indanone derivatives.

Conclusion

This compound is a valuable chemical entity with established importance as a pharmaceutical intermediate. The broader family of indanone derivatives exhibits a wide range of promising biological activities, including the potential to modulate key signaling pathways involved in inflammation and neurological disorders. Further research into the specific biological effects of this compound and its direct derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and developers working with this versatile compound.

References

- 1. This compound | 13623-25-1 | Benchchem [benchchem.com]

- 2. This compound | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-Methoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-1-indanone, a significant building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and quality control of this compound.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.29 | d | 1H | Ar-H |

| ~6.90 | dd | 1H | Ar-H |

| ~6.84 | d | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.95 | t | 2H | -CH₂- |

| ~2.65 | t | 2H | -CH₂- |

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and concentration. Coupling constants (J) are not explicitly available from the initial data.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C=O |

| ~159.0 | Ar-C |

| ~148.0 | Ar-C |

| ~131.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~36.0 | -CH₂- |

| ~26.0 | -CH₂- |

Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (Ether) |

Mass Spectrometry (MS) Data

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [M - CO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the solution or use sonication.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Analytical Process

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Caption: General Workflow for Spectroscopic Analysis

Caption: Structural Elucidation of this compound

Synthesis and Characterization of 6-Methoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxy-1-indanone, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its preparation via intramolecular Friedel-Crafts acylation and outlines the analytical methods for its structural confirmation and purity assessment.

Physicochemical Properties

This compound is a white to yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Melting Point | 105-109 °C | [2] |

| Appearance | White to yellow fine crystalline powder | [1] |

| CAS Number | 13623-25-1 | [2] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid or its corresponding acyl chloride.[3] The methoxy (B1213986) group at the meta position directs the cyclization to the ortho position, leading to the desired 6-methoxy isomer.[3]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-(m-methoxyphenyl)propionic acid using a strong acid catalyst.

Materials:

-

3-(m-methoxyphenyl)propionic acid

-

Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ice water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Methanol (B129727) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(m-methoxyphenyl)propionic acid in anhydrous dichloromethane.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (typically 3 equivalents) dropwise to the stirred solution.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from methanol or by sublimation under high vacuum to yield a crystalline solid.[4]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H (ortho to C=O) |

| ~6.90 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| ~3.05 | t | 2H | -CH₂- (adjacent to Ar) |

| ~2.70 | t | 2H | -CH₂- (adjacent to C=O) |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~205.0 | C=O |

| ~160.0 | Ar-C-OCH₃ |

| ~155.0 | Ar-C |

| ~131.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~109.0 | Ar-CH |

| 55.6 | -OCH₃ |

| ~36.0 | -CH₂- |

| ~26.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (ketone) stretching |

| ~1600, ~1480 | Medium-Strong | C=C (aromatic) stretching |

| ~1250 | Strong | C-O (ether) stretching |

| ~2950 | Medium | C-H (aliphatic) stretching |

| ~3050 | Medium | C-H (aromatic) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular ion) |

| 134 | [M - CO]⁺ |

| 119 | [M - CO - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualizing the Workflow

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Workflow

The following diagram outlines the process for characterizing the synthesized this compound.

Caption: Characterization workflow for this compound.

References

The Multifaceted Biological Activities of 6-Methoxy-1-indanone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. Among its numerous derivatives, 6-methoxy-1-indanone and its analogues have emerged as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the diverse pharmacological effects of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The anticancer efficacy of indanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazolyl hydrazone derivative of 1-indanone (B140024) (ITH-6) | HT-29 (colorectal cancer) | 0.44 | [1] |

| Thiazolyl hydrazone derivative of 1-indanone (ITH-6) | COLO 205 (colorectal cancer) | 0.98 | [1] |

| Thiazolyl hydrazone derivative of 1-indanone (ITH-6) | KM 12 (colorectal cancer) | 0.41 | [1] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a further 24 to 72 hours.

-

MTT Addition: Following the treatment period, add 10 µL of a 12 mM MTT stock solution to each well.[2]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[2]

-

Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Workflow

Signaling Pathway: NF-κB Inhibition in Cancer

The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[1] Its aberrant activation is a hallmark of many cancers. Some indanone derivatives exert their anticancer effects by inhibiting this pathway.[4]

NF-κB Pathway Inhibition

Anti-inflammatory Activity

Indanone derivatives have shown significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of novel compounds.[5][6][7]

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: One hour after compound administration, inject 100 µL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7]

-

Measurement of Paw Volume: Measure the paw volume of each rat at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.[8]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Experimental Protocol: In Vitro TNF-α and IL-6 Measurement (ELISA)

This assay quantifies the production of pro-inflammatory cytokines by immune cells.

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate medium.

-

Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

-

Sample Collection: After a 24-hour incubation period, collect the cell culture supernatants.

-

ELISA: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) using a commercial kit to quantify the levels of TNF-α and IL-6 in the supernatants, according to the manufacturer's instructions.[9][10]

-

Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition for each treatment group compared to the LPS-stimulated control.

Neuroprotective Activity

Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132).

Quantitative Neuroprotective Activity Data

| Compound Type | Target | IC50 (nM) | Reference |

| Indanone derivative (Compound 9) | Acetylcholinesterase (AChE) | 14.8 | |

| Indanone derivative (Compound 14) | Acetylcholinesterase (AChE) | 18.6 |

Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[11][12][13][14]

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI).[15]

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.[15]

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding the ATCI substrate to each well.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion, which is formed when thiocholine (B1204863) (a product of ATCI hydrolysis) reacts with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathway: Neuroprotection via PI3K/Akt Pathway

Cholinesterase inhibitors can exert neuroprotective effects beyond simply increasing acetylcholine levels. They can modulate signaling pathways like the PI3K/Akt pathway, which is crucial for neuronal survival and plasticity.[16][17][18][19]

PI3K/Akt Neuroprotective Pathway

Antimicrobial Activity

Certain derivatives of this compound have also been explored for their antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) |

| Pyrazoline derivative | Staphylococcus aureus | 64 |

| Pyrazoline derivative | Pseudomonas aeruginosa | 64 |

| Pyrazoline derivative | Bacillus subtilis | 64 |

| Pyrazoline derivative | Escherichia coli | 32 |

| Pyrazoline derivative | Candida albicans | 64 |

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Method)

This is a standard method for determining the MIC of an antimicrobial agent.[20][21][22][23][24]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

The antiviral potential of indanone derivatives is an emerging area of research, with some compounds showing activity against viruses like the tobacco mosaic virus (TMV).

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of a virus in a sample and to assess the antiviral activity of a compound.[25][26][27]

-

Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayers with a known concentration of the virus in the presence of various concentrations of the test compound. Allow the virus to adsorb to the cells for 1-2 hours.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). The concentration that reduces the number of plaques by 50% (IC50) is determined.

This guide highlights the significant therapeutic potential of this compound and its derivatives across a range of diseases. The provided data and protocols offer a valuable resource for researchers and drug development professionals working to advance these promising compounds into clinical applications.

References

- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. japsonline.com [japsonline.com]

- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Mechanisms of neuroprotective effects of therapeutic acetylcholinesterase inhibitors used in treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. scilit.com [scilit.com]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1-indanone, with a Focus on its Solid-State Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of 6-Methoxy-1-indanone, a key intermediate in organic synthesis. While a definitive single-crystal X-ray structure is not publicly available, this document synthesizes the existing data on its physicochemical properties, with a particular emphasis on its solid-state characteristics as determined by thermal analysis. This guide includes a summary of known quantitative data, detailed experimental protocols for relevant analytical techniques, and visualizations to aid in the understanding of its synthesis and potential for polymorphic behavior.

Introduction

This compound is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds. Its rigid indanone core and the electronic influence of the methoxy (B1213986) group make it a versatile precursor for creating complex molecular architectures. A thorough understanding of its solid-state properties, including potential polymorphism, is critical for applications in drug development and materials science, as these factors can significantly impact solubility, stability, and bioavailability.

Physicochemical Properties

While detailed crystallographic data for this compound is not currently available in open literature, several key physicochemical properties have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 162.19 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 105-109 °C | --INVALID-LINK-- |

| Enthalpy of Fusion | ΔfusH° = 24.3 ± 0.8 kJ·mol⁻¹ | --INVALID-LINK--[1][2][3] |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol | --INVALID-LINK-- |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid.

Synthetic Pathway

The synthesis can be visualized as a two-step process starting from a commercially available precursor.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

-

3-(4-methoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA) or Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane (B109758) (if using trifluoromethanesulfonic acid)

-

Ice water

-

Dichloromethane for extraction

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, 3-(4-methoxyphenyl)propanoic acid is treated with a suitable cyclizing agent. Polyphosphoric acid is commonly used and the mixture is heated. Alternatively, trifluoromethanesulfonic acid in an anhydrous solvent like dichloromethane can be employed.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled and then carefully poured into ice water to quench the reaction.

-

Extraction: The aqueous mixture is extracted multiple times with dichloromethane. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel to afford the final product as a crystalline solid.

Crystal Structure and Polymorphism

Crystal Structure

As of the date of this publication, a single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. Therefore, definitive information on its crystal system, space group, and unit cell parameters is not available.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4][5] Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, which are critical parameters in the pharmaceutical industry.[4][5]

While no definitive polymorphic forms of this compound have been isolated and characterized, an energetic study of the compound using Differential Scanning Calorimetry (DSC) provides valuable insights into its thermal behavior.[1][2][3] Furthermore, computational studies have suggested the existence of two stable conformations of the molecule, which could potentially lead to different packing arrangements in the solid state and thus, polymorphism.[3]

Polymorphism Screening Workflow

A general workflow for identifying and characterizing potential polymorphs of a compound is outlined below.

Experimental Protocols for Solid-State Analysis

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for determining the melting point and enthalpy of fusion of a material.[6]

Experimental Protocol (based on the energetic study of indanone derivatives): [1][2][3][6]

-

Instrument: A heat-flux differential scanning calorimeter is used.

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, under a continuous purge of an inert gas like nitrogen.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting, the peak melting temperature, and the area under the melting peak, which corresponds to the enthalpy of fusion.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. While its complete solid-state characterization is pending the public availability of its single-crystal X-ray structure, existing data from thermal analysis provides crucial information about its melting behavior and energetics. The possibility of polymorphism, suggested by computational studies, warrants further investigation through comprehensive screening. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this compound, enabling a more informed approach to its use in synthesis, formulation, and material design.

References

- 1. researchgate.net [researchgate.net]

- 2. Publications [authenticus.pt]

- 3. FMUP - Energetic characterization of indanone derivatives involved in biomass degradation [sigarra.up.pt]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Polymorphic Screening - Polymorph Screening [dalton.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Thermochemical Properties of Substituted Indanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted indanones, compounds of significant interest in medicinal chemistry and materials science. Understanding the energetic properties of these molecules is crucial for predicting their stability, reactivity, and behavior in various chemical and biological systems. This document summarizes key experimental data, details the methodologies used for their determination, and illustrates the fundamental relationships between different thermochemical parameters.

Introduction to Indanones and Their Significance

1-Indanone, a bicyclic ketone, and its derivatives are foundational structures in a wide array of biologically active compounds and pharmaceutical drugs.[1][2] They serve as key intermediates in the synthesis of antiviral, anti-inflammatory, antibacterial, and anticancer agents.[2] The thermodynamic stability of these molecules, governed by their enthalpies of formation, combustion, and sublimation, directly influences their synthesis, purification, and shelf-life. This guide focuses on the experimental determination of these critical thermochemical properties.

Core Thermochemical Properties

The primary thermochemical properties discussed herein are the standard molar enthalpies of formation in the crystalline and gaseous phases, and the standard molar enthalpies of sublimation and combustion. These parameters are interconnected and provide a complete energetic profile of a compound at its standard state (T = 298.15 K and p = 0.1 MPa).[3][4]

Table 1: Experimental Thermochemical Data for Indanone and Its Derivatives (in kJ·mol⁻¹ at T = 298.15 K)

| Compound | ΔfH°m(cr) | ΔgcrH°m | ΔfH°m(g) |

| 1-Indanone | -148.5 ± 3.6 | 84.5 ± 1.0 | -64.0 ± 3.8 |

| 2-Indanone | -142.0 ± 4.7 | 85.4 ± 1.0 | -56.6 ± 4.8 |

| 1,3-Indandione | -261.1 ± 2.3 | 96.1 ± 1.3 | -165.0 ± 2.6 |

| 2-Methyl-1-indanone | - | - | -94.4 ± 4.2 |

| 3-Methyl-1-indanone | - | - | -94.3 ± 4.2 |

| 4-Methoxy-1-indanone | - | - | -219.1 ± 3.3 |

| 5-Methoxy-1-indanone | - | - | -220.3 ± 3.3 |

| 6-Methyl-1-indanone | - | - | - |

| 6-Methoxy-1-indanone | - | - | - |

| 5,6-Dimethoxy-1-indanone | - | - | - |

Data sourced from references[3][4][5]. Note: A comprehensive dataset for all derivatives was not available in the cited literature. Dashes indicate data not found in the primary search results.

Experimental Protocols

The acquisition of reliable thermochemical data hinges on precise and well-established experimental techniques. The data presented in this guide were primarily determined using the following methodologies.

3.1. Static Bomb Combustion Calorimetry

This technique is the cornerstone for determining the standard molar enthalpy of formation of organic compounds in their condensed state (ΔfH°m(cr)).

-

Principle: A precisely weighed sample of the indanone derivative is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

-

Methodology:

-

A pellet of the sample is placed in a crucible inside the calorimetric bomb.

-

The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~3 MPa).

-

The bomb is submerged in a known mass of water in a well-insulated calorimeter.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals before, during, and after combustion until a final equilibrium is reached.

-

The energy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, which is determined separately using a standard substance with a known energy of combustion (e.g., benzoic acid).

-

Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen.

-

From the standard molar energy of combustion (ΔcU°m), the standard molar enthalpy of combustion (ΔcH°m) is calculated. Finally, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) is derived using Hess's Law.[4][6][7]

-

3.2. Sublimation Enthalpy Determination

The enthalpy of sublimation (ΔgcrH°m) is the energy required to transform one mole of a substance from the solid to the gaseous state. It is a critical value for deriving the gas-phase enthalpy of formation.

-

Calvet Microcalorimetry: This method directly measures the heat absorbed during the sublimation of a sample under isothermal conditions. Small amounts of the substance are placed in an effusion cell within the calorimeter, and the heat flow required to maintain a constant temperature during sublimation is measured.[6][8]

-

Knudsen Effusion Method: This technique measures the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature.[9][10] The vapor pressure (p) is determined from the rate of effusion. The enthalpy of sublimation is then derived from the slope of the ln(p) versus 1/T plot, according to the Clausius-Clapeyron equation.[9][10][11]

-

Correlation-Gas Chromatography: This is an indirect method where the retention time of the analyte on a gas chromatography column is correlated with the known vaporization enthalpies and vapor pressures of a series of standard compounds.[3][7]

3.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of fusion of the compounds.[6] This information is valuable for understanding the phase transition behavior and purity of the substances.

Visualization of Thermochemical Relationships

The relationship between the experimentally determined quantities and the final derived values can be visualized to clarify the logical workflow.

Caption: Experimental workflow for determining thermochemical properties.

The diagram above illustrates the typical experimental path. Combustion calorimetry on the solid sample yields the crystalline-phase enthalpy of formation.[6] Parallel experiments, such as Calvet microcalorimetry or the Knudsen effusion method, determine the enthalpy of sublimation.[8][9]

These two key experimental results—enthalpy of formation in the crystalline phase and enthalpy of sublimation—are then combined using the principles of Hess's Law to derive the crucial gas-phase enthalpy of formation, as depicted in the logical relationship diagram below.

Caption: Relationship between enthalpies of formation and sublimation.

Conclusion

The thermochemical data for substituted indanones provide invaluable insights for chemical process development and drug design. The experimental protocols outlined, particularly combustion calorimetry and methods for determining sublimation enthalpy, represent the gold standard for acquiring high-quality energetic data. The presented values and methodologies serve as a critical resource for researchers, enabling more accurate modeling, stability assessment, and the rational design of novel indanone-based compounds. Future work should aim to expand the dataset to include a wider range of substitutions to establish more comprehensive structure-energy correlations.[5]

References

- 1. 1-Indanone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Calorimetric and computational study of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. FMUP - Energetic characterization of indanone derivatives involved in biomass degradation [sigarra.up.pt]

- 7. umsl.edu [umsl.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.bu.edu [sites.bu.edu]

The Synthesis of 1-Indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive review of the core methods for the synthesis of 1-indanone, with a focus on data-driven comparison, detailed experimental protocols, and visual representations of reaction pathways.

Core Synthesis Methodologies

The primary strategies for the construction of the 1-indanone ring system can be broadly categorized into intramolecular cyclization reactions of suitable precursors. The most prominent among these are the intramolecular Friedel-Crafts acylation, the Nazarov cyclization, and various palladium-catalyzed cyclizations. Each method offers distinct advantages and is suited for different substrate scopes and applications.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is the most traditional and widely employed method for synthesizing 1-indanones.[1][2] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst.

Reaction Scheme:

Figure 1: General scheme of intramolecular Friedel-Crafts acylation for 1-indanone synthesis.

A variety of acidic catalysts can be employed, with the choice often depending on the reactivity of the aromatic ring and the desired reaction conditions. Polyphosphoric acid (PPA) and sulfuric acid are common Brønsted acid catalysts, while Lewis acids like aluminum chloride (AlCl₃) are typically used for the cyclization of acyl chlorides.[1][3] Modern variations utilize superacids like triflic acid (TfOH) or employ non-conventional energy sources such as microwaves and ultrasound to improve reaction efficiency and reduce reaction times.[2]

Quantitative Data Summary:

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 3-Phenylpropanoic acid | PPA / H₂SO₄ | - | Not specified | Not specified | 60-90 | [1] |

| 3-(4-Methoxyphenyl)propanoic acid | TfOH (3 eq.) | CH₂Cl₂ | 80 (MW) | 60 min | 100 | [2] |

| 3-Phenylpropionyl chloride | AlCl₃ | Benzene | Not specified | Not specified | 90 | [1] |

| Phenylpropionic acids | Tb(OTf)₃ | o-Dichlorobenzene | 250 | Not specified | up to 74 | [4] |

| 3,3-Dimethylacrylic acid & Aromatic Substrate | NbCl₅ | CH₂Cl₂ | Room Temp. | Not specified | 0-78 | [1] |

Experimental Protocol: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of 1-indanone from 3-phenylpropanoic acid using PPA.

Materials:

-

3-Phenylpropanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (a weight approximately 10 times that of the 3-phenylpropanoic acid).

-

Heat the PPA to 80-90 °C with stirring.

-

Slowly add 3-phenylpropanoic acid to the hot PPA.

-

Continue stirring the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be adapted to form 1-indanones.[5] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor.[5] For 1-indanone synthesis, the divinyl ketone substrate is typically a chalcone (B49325) derivative where one of the vinyl groups is part of an aromatic ring.

Reaction Scheme:

Figure 2: Simplified mechanism of the Nazarov cyclization for 1-indanone synthesis.

Various Lewis and Brønsted acids can be used to promote the reaction. The regioselectivity of the elimination step to form the double bond in the final product can be a key consideration in the synthesis of substituted 1-indanones.

Quantitative Data Summary:

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | Acetic Acid | - | 25 | Not specified | >95 (conversion) | [6] |

| Chalcone derivative | Trifluoroacetic acid (TFA) | Not specified | Not specified | Not specified | Not specified | [3] |

| Phenylalkynes and Aldehydes | SbF₅ | EtOH (additive) | Not specified | Not specified | Good yields | [7] |

| Alkynes and Acetals | In(OTf)₃ / Benzoic acid | Not specified | Not specified | Not specified | Excellent | [7] |

Experimental Protocol: General Procedure for Nazarov Cyclization

This protocol provides a general method for the Nazarov cyclization of a divinyl ketone.

Materials:

-

Divinyl ketone substrate (e.g., a chalcone derivative)

-

Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄, TFA)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the divinyl ketone substrate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically between 0 °C and room temperature).

-

Slowly add the acid catalyst to the solution with stirring.

-

Allow the reaction to proceed, monitoring its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate and catalyst.

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Synthesis

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of carbocyclic and heterocyclic rings. For 1-indanone synthesis, several palladium-catalyzed strategies have been developed, including Heck-type cyclizations and carbonylative annulations.[7][8]

A notable example is the one-pot Heck-aldol annulation cascade.[8] This reaction involves the palladium-catalyzed olefination of an aryl halide (typically an ortho-halobenzaldehyde) with an enol ether, followed by an intramolecular aldol-type reaction to form the 1-indanone ring.

Reaction Scheme:

Figure 3: Simplified workflow for the palladium-catalyzed synthesis of 1-indanones.

This method allows for the synthesis of multisubstituted 1-indanones in a single pot with good to excellent yields.[8]

Quantitative Data Summary:

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 2-Bromobenzaldehydes & Butyl vinyl ether | Pd(OAc)₂, dppp (B1165662), Et₃N | Ethylene (B1197577) Glycol | 115 | 16 | 70-92 | [8] |

| 2-Chlorobenzaldehydes & Butyl vinyl ether | Pd(OAc)₂, 4-MeO-dppp, Et₃N | Ethylene Glycol | 145 | 16 | 55-78 | [8] |

| Unsaturated aryl iodides | Pd catalyst | Not specified | Not specified | Not specified | Good to excellent | [7] |

Experimental Protocol: Palladium-Catalyzed Heck-Aldol Annulation

This protocol describes the synthesis of a 3-hydroxy-1-indanone derivative from a 2-bromobenzaldehyde (B122850) and butyl vinyl ether.[8]

Materials:

-

2-Bromobenzaldehyde derivative

-

Butyl vinyl ether

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Triethylamine (B128534) (Et₃N)

-

Ethylene glycol (EG)

-

3 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a reaction tube, add the 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.015 mmol), and dppp (0.015 mmol).

-

Add ethylene glycol (4 mL) and triethylamine (1.5 mmol) to the tube.

-

Finally, add butyl vinyl ether (1.5 mmol).

-

Seal the tube and heat the reaction mixture at 115 °C for 16 hours.

-

Cool the reaction to room temperature and add 3 M HCl (1 mL). Stir for 1 hour.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The synthesis of 1-indanones can be achieved through a variety of robust and versatile methods. The classical intramolecular Friedel-Crafts acylation remains a workhorse in the field, with modern adaptations improving its efficiency and environmental footprint. The Nazarov cyclization offers a powerful alternative, particularly for the synthesis of specific substituted indanones. The advent of palladium-catalyzed methods has opened up new avenues for the one-pot synthesis of complex 1-indanone derivatives from readily available starting materials. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the available resources. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of 1-indanone syntheses.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 6. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach [mdpi.com]

- 7. Indanone synthesis [organic-chemistry.org]

- 8. pcliv.ac.uk [pcliv.ac.uk]

Methodological & Application

Application Notes and Protocols: Nazarov Cyclization for the Preparation of Indanones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone (B140024) scaffold is a privileged structural motif frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The Nazarov cyclization, a powerful tool in organic synthesis for the formation of five-membered rings, has emerged as a key strategy for the construction of the indanone core.[4] This reaction typically involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor, such as a chalcone (B49325), to furnish the corresponding cyclopentenone, in this case, an indanone.[4]

These application notes provide a comprehensive overview of the Nazarov cyclization for the synthesis of indanones, including reaction mechanisms, a comparative analysis of catalytic systems, detailed experimental protocols, and the application of the resulting indanones in drug development.

Reaction Mechanism and Key Intermediates

The generally accepted mechanism for the acid-catalyzed Nazarov cyclization begins with the activation of the ketone by a Lewis or Brønsted acid. This activation generates a pentadienyl cation intermediate. The key step is the thermally allowed 4π conrotatory electrocyclization of this cation, as dictated by the Woodward-Hoffman rules. The resulting oxyallyl cation then undergoes elimination of a proton, followed by tautomerization of the enolate to yield the stable indanone product.[4]

The choice of acid catalyst, reaction conditions, and the substitution pattern on the divinyl ketone precursor can significantly influence the reaction rate and selectivity. For instance, electron-donating groups on the aryl ring can facilitate the cyclization.

Data Presentation: Comparative Analysis of Indanone Synthesis via Nazarov Cyclization

The efficiency of the Nazarov cyclization for indanone synthesis is highly dependent on the chosen methodology, catalyst, and substrate. Below is a summary of quantitative data from selected publications to facilitate comparison.

| Starting Material | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Chalcone derivative (DMU135) | Trifluoroacetic acid (TFA) | Reflux | Indanone (DMU5401) | Not specified | [5] |

| Chalcone derivative (DMU135) | Trifluoroacetic acid (TFA) | Microwave irradiation | Indanone (DMU5401) | 30-60% | [5] |

| Chalcone derivative (DMU135) | BF₃·OEt₂ in 4-MeTHP | Not specified | Indanone (DMU5401) | 35% | [6] |

| Chalcone derivative | Trifluoroacetic acid (TFA) | Microwave (100 W, 120 °C, 20 min) | Combretastatin A-4-like indanone | Not specified | [7] |

| α,β-unsaturated arylketone | Cu(OTf)₂ (10 mol%) | ClCH₂CH₂Cl, 80 °C | Fluorinated 1-indanone | 35-95% | [8][9] |

Table 1: Comparison of Yields for Nazarov Cyclization to Indanones under Various Conditions.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Nazarov Cyclization of a Chalcone (Conventional Heating)

This protocol is a general procedure for the synthesis of 3-aryl-indanones from chalcones using trifluoroacetic acid.

Materials:

-

Substituted chalcone (1.0 eq)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the chalcone in neat trifluoroacetic acid in a sealed tube.

-

Heat the reaction mixture at 120 °C for 4 hours.[2]

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a stirred solution of saturated sodium bicarbonate to neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired indanone.

Protocol 2: Microwave-Assisted Trifluoroacetic Acid (TFA) Catalyzed Nazarov Cyclization

This method offers a significant reduction in reaction time compared to conventional heating.[7]

Materials:

-

Substituted chalcone (1.0 eq)

-

Trifluoroacetic acid (TFA)

Procedure:

-

In a microwave-safe vessel, dissolve the chalcone in trifluoroacetic acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120 °C for 20 minutes with a power of 100 W.[2][5]

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the pure indanone.

Protocol 3: Copper(II) Triflate Catalyzed Tandem Nazarov Cyclization and Electrophilic Fluorination

This protocol describes the synthesis of fluorinated indanones with high diastereoselectivity.[8][9]

Materials:

-

α,β-Unsaturated arylketone (1.0 eq)

-

Copper(II) triflate (Cu(OTf)₂) (10 mol%)

-

N-Fluorobenzenesulfonimide (NFSI) (1.25 eq)

-

1,2-Dichloroethane (ClCH₂CH₂Cl)

Procedure:

-